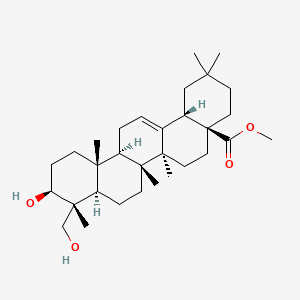

Hederagenin methyl ester

Description

Significance of Pentacyclic Triterpenoids in Drug Discovery

Pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom. researchgate.net They represent a significant area of interest in drug discovery due to their broad spectrum of biological activities. mdpi.comnih.gov These activities include anti-inflammatory, antiviral, anti-cancer, and hepatoprotective effects. researchgate.netmdpi.comnih.gov The complex and rigid structure of pentacyclic triterpenoids provides a unique three-dimensional framework that can interact with various biological targets, making them attractive starting points for the design and synthesis of novel drugs. mdpi.comnih.gov

Hederagenin (B1673034) as a Promising Scaffold for Bioactive Derivatives

Hederagenin, a prominent member of the pentacyclic triterpenoid (B12794562) family, serves as an excellent foundational structure, or scaffold, for creating new and more potent bioactive derivatives. mdpi.comfrontiersin.org Its chemical structure features several reactive sites, such as hydroxyl and carboxyl groups, that can be readily modified through chemical synthesis. nih.govnih.gov This allows researchers to generate a diverse library of hederagenin analogs with altered pharmacological properties. The goal of these modifications is often to enhance the compound's efficacy, improve its bioavailability, or reduce potential toxicity. nih.govrsc.org

Overview of Pharmacological Potential of Hederagenin and its Analogs

Hederagenin and its derivatives have demonstrated a wide array of pharmacological activities in preclinical studies. frontiersin.orgnih.govresearchgate.net These include:

Anti-cancer activity: Hederagenin and its analogs have been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death). frontiersin.orgnih.govresearchgate.net

Anti-inflammatory effects: These compounds can suppress the production of pro-inflammatory molecules in the body. frontiersin.orgresearchgate.net

Antiviral properties: Research has indicated the potential of hederagenin derivatives to inhibit the replication of certain viruses. rsc.orgresearchgate.net

Neuroprotective effects: Some studies suggest that hederagenin and its analogs may protect nerve cells from damage. mdpi.comfrontiersin.org

Other activities: Additional reported activities include anti-diabetic, anti-hyperlipidemic, and anti-leishmanial effects. nih.govrsc.orgresearchgate.net

Academic Research Landscape of Hederagenin Methyl Ester

This compound is a specific derivative of hederagenin where the carboxyl group at the C-28 position is converted into a methyl ester. dokumen.pubbangor.ac.ukworktribe.com This modification can alter the compound's physicochemical properties, such as its solubility and ability to cross cell membranes, which in turn can influence its biological activity.

Academic research on this compound has explored its potential in various therapeutic areas. For instance, studies have investigated its anti-inflammatory and anti-arthritic properties. nih.govresearchgate.net Research has also delved into its synthesis and the creation of further derivatives to explore structure-activity relationships. bangor.ac.ukresearchgate.netresearchgate.net The cytotoxic and potential anti-cancer activities of this compound and its derivatives are also active areas of investigation. medkoo.com

Research Findings on Hederagenin and its Derivatives

The following tables summarize key research findings on the biological activities of hederagenin and its derivatives, including this compound.

Table 1: Anti-inflammatory Activity of Hederagenin and its Derivatives

| Compound/Extract | Model | Key Findings | Reference |

| Hederagenin | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Reduced nitric oxide (NO) production. | frontiersin.org |

| Hederagenin | Carrageenan-induced paw edema in rats | Demonstrated anti-inflammatory effects. | frontiersin.org |

| α-Hederin methyl ester | Carrageenan-induced inflammation in rats | Showed anti-inflammatory activity. | nih.govresearchgate.net |

| α-Hederin methyl ester | Adjuvant-induced arthritis in rats and mice | Exhibited anti-arthritic activity. | nih.govresearchgate.net |

Table 2: Anti-cancer Activity of Hederagenin and its Derivatives

| Compound | Cell Line(s) | Key Findings | Reference |

| Hederagenin | Various human cancer cell lines (HL-60, A549, HeLa, HepG2, U87MG) | Exerted cytotoxic effects with IC50 values ranging from 27.52 to 42.27 μM. | frontiersin.org |

| Hederagenin | Cisplatin-resistant head and neck cancer cells | Induced apoptosis by inhibiting the Nrf2-ARE antioxidant pathway. | nih.gov |

| Hederagenin-pyrazine derivatives | Human non-small-cell lung cancer (A549) cells | Compound 9 showed potent cytotoxicity, induced early apoptosis, and caused cell-cycle arrest. | mdpi.com |

| Hederagenin C-28 ester and amide derivatives | Six human cancer cell lines | Most compounds showed moderate to high cytotoxic activity. | nih.gov |

| Hederagenin derivative A5 | Human colon cancer (HCT116) cells | Showed strong anti-proliferative activity, possibly through the NF-κB signaling pathway. | sioc-journal.cn |

Table 3: Antiviral Activity of Hederagenin and its Derivatives

| Compound/Extract | Virus | Key Findings | Reference |

| Hederagenin | General | Reported to have antiviral activity. | rsc.orgresearchgate.net |

| Alternanthera philoxeroides extracts (containing hederagenin derivatives) | Epidemic hemorrhagic fever virus, Respiratory syncytial virus | Showed antiviral effects in vivo. | eprints-hosting.org |

| Ulmus pravifolia extracts (containing hederagenin 3-O-ß-D-glucopyranoside) | Hepatitis C | Showed significant curative effect on related cytokines. | orientjchem.org |

Structure

3D Structure

Properties

CAS No. |

17736-04-8 |

|---|---|

Molecular Formula |

C31H50O4 |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C31H50O4/c1-26(2)14-16-31(25(34)35-7)17-15-29(5)20(21(31)18-26)8-9-23-27(3)12-11-24(33)28(4,19-32)22(27)10-13-30(23,29)6/h8,21-24,32-33H,9-19H2,1-7H3/t21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1 |

InChI Key |

PLMKQQMDOMTZGG-HDUSDABTSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)CO)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Considerations of Hederagenin

Isolation of Hederagenin (B1673034) from Medicinal Plants

Hederagenin is found in numerous plant species, often as a component of saponin (B1150181) glycosides. This means the hederagenin core structure is attached to one or more sugar moieties. Its name is derived from Hedera helix (Common Ivy), from which it was first identified and can be readily extracted.

The isolation process typically involves extracting the plant material with a solvent like ethanol. Since hederagenin naturally occurs as glycosides (saponins), a crucial step is acid hydrolysis of the crude extract. This process cleaves the sugar molecules from the triterpenoid (B12794562) backbone, yielding the aglycone, hederagenin. Further purification is then carried out using chromatographic techniques.

Below is a table summarizing some of the notable medicinal plants from which hederagenin has been isolated.

| Plant Species | Family | Plant Part(s) Used |

| Hedera helix (Common Ivy) | Araliaceae | Leaves, Fruits |

| Chenopodium quinoa (Quinoa) | Amaranthaceae | Seeds, Seed Coat |

| Kalopanax pictus (Castor Aralia) | Araliaceae | Stem Bark |

| Sapindus mukorossi (Washnut) | Sapindaceae | Fruit |

| Cyclocarya paliurus (Sweet Tea Tree) | Juglandaceae | Leaves |

| Fructus Akebiae | Lardizabalaceae | Fruit |

This table presents a selection of plants known to contain hederagenin, based on scientific literature.

Biosynthetic Pathways of Oleanane-Type Triterpenoids Leading to Hederagenin

Hederagenin is classified as an oleanane-type pentacyclic triterpenoid. Its biosynthesis in plants is a complex enzymatic process that begins with the cyclization of a linear precursor, 2,3-oxidosqualene (B107256).

The pathway proceeds through several key steps:

Formation of β-amyrin : The enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form the foundational pentacyclic oleanane (B1240867) skeleton, β-amyrin.

Oxidation Steps : The β-amyrin core then undergoes a series of oxidation reactions mediated by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups at specific positions on the carbon skeleton.

Conversion to Oleanolic Acid : Through these oxidation steps, β-amyrin is converted to erythrodiol (B191199) and subsequently to oleanolic acid.

Final Hydroxylation to Hederagenin : The final step in the biosynthesis of hederagenin is the hydroxylation of oleanolic acid at the C-23 position. This reaction is catalyzed by a specific P450 enzyme, which adds a hydroxymethyl group to the structure, distinguishing hederagenin from its immediate precursor, oleanolic acid.

This biosynthetic pathway highlights hederagenin as a downstream product in the intricate network of triterpenoid synthesis in plants.

Contextual Understanding of Hederagenin as a Precursor for its Methyl Ester

Hederagenin methyl ester is a synthetic derivative of hederagenin. While hederagenin itself is abundant in nature, its methyl ester is not typically found naturally. The synthesis of this compound is achieved through a chemical modification of the hederagenin molecule.

The structure of hederagenin features a carboxyl group (-COOH) at the C-28 position. This compound is created through the esterification of this carboxyl group, where the hydrogen atom is replaced by a methyl group (-CH3).

This structural modification is a common strategy in medicinal chemistry for several reasons:

Modulating Lipophilicity : Converting the polar carboxyl group to a less polar methyl ester can increase the compound's lipophilicity (fat-solubility). This alteration can influence how the molecule interacts with biological membranes and may improve its bioavailability.

Enhancing Pharmacological Activity : Structural modifications of the hederagenin scaffold, including at the C-28 position, have been shown to produce derivatives with greater potency or altered biological activity compared to the parent compound.

Therefore, hederagenin serves as the essential starting material, or precursor, for the chemical synthesis of this compound, a compound designed to potentially optimize the physicochemical and pharmacological properties of the natural triterpenoid.

Chemical Synthesis and Derivatization Strategies for Hederagenin Methyl Ester

Direct Synthesis Methodologies for Hederagenin (B1673034) Methyl Ester

The direct synthesis of hederagenin methyl ester from hederagenin is primarily achieved through standard organic chemistry reactions targeting the C-28 carboxylic acid.

Esterification Reactions of Hederagenin

The most direct route to obtaining this compound is the esterification of the C-28 carboxylic acid of hederagenin. This transformation is a common strategy to increase the lipophilicity of the molecule, which can influence its bioavailability and biological activity. nih.gov Standard esterification procedures can be employed, such as reacting hederagenin with methanol (B129727) in the presence of an acid catalyst. A patented method describes the synthesis of hederagenin derivatives through acylation and subsequent esterification or transesterification reactions, highlighting the feasibility of these methods for producing high yields and purity suitable for industrial production. google.com The conversion of the polar carboxyl group at the C-28 position into a methyl ester can significantly alter the compound's properties. nih.gov

Glycosylation and Subsequent Methyl Ester Formation

In nature, hederagenin often exists as glycosides. nih.gov A common synthetic strategy involves the glycosylation of the hederagenin core, followed by esterification of the C-28 carboxyl group to yield the corresponding methyl esters. This multi-step process allows for the creation of a diverse range of saponin (B1150181) derivatives.

Research has demonstrated the successful glycosylation of hederagenin using trichloroacetimidate (B1259523) derivatives of various disaccharides, such as D-cellobiose, D-lactose, and D-maltose, which results in protected saponins (B1172615) in high yields. nih.govresearchgate.netjst.go.jp Following the glycosylation step, deprotection of the sugar moieties yields the saponin. These saponins are then converted into their corresponding methyl esters. nih.govresearchgate.netjst.go.jp This approach not only mimics natural saponin structures but also allows for systematic studies on structure-activity relationships, comparing the free carboxylic acid saponins with their methyl ester counterparts. nih.govresearchgate.netjst.go.jp

Semisynthetic Approaches for this compound Derivatives

The C-28 position of hederagenin is a primary target for structural modification to generate novel derivatives with potentially enhanced therapeutic activities. nih.govnih.gov Starting from hederagenin or its methyl ester, various functional groups can be introduced at this position.

Structural Modifications at the C-28 Carboxyl Position

Modifying the C-28 carboxyl group is a key strategy because this polar group has been shown to influence properties like hemolytic activity. nih.gov Converting the carboxylic acid to esters or amides can lead to compounds with improved pharmacological profiles. nih.govnih.govnih.gov

Beyond the simple methyl ester, a wide array of ester derivatives has been synthesized by reacting the C-28 carboxylic acid of hederagenin with different alcohols. This approach has been used to create libraries of compounds for screening pharmacological activities. For instance, C-28 ester derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.govnih.gov The synthesis of hederagenin-linked aryl-1H-1,2,3-triazoles via ester bonds is one example of creating more complex derivatives. nih.gov Another study involved the synthesis of choline (B1196258) ester derivatives at the C-28 position to investigate their formulation and self-assembly properties. researchgate.net

Table 1: Examples of Hederagenin C-28 Ester Derivatives and their Reported Activities

| Derivative Class | Example Substituent | Reported Activity Studied | Reference |

|---|---|---|---|

| Aryl-1H-1,2,3-triazole Esters | m-Br, m-Cl, m-NO2 substituted aryls | Cytotoxicity against cancer cell lines | nih.gov |

| Nitrate (B79036) Ester Hybrids | NO donor moiety | Antiproliferative activity | mdpi.com |

| Pyrazine (B50134) Esters | Pyrazine moiety | Cytotoxicity against cancer cell lines | mdpi.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Amidation of the C-28 carboxylic acid is another important derivatization strategy. This involves reacting hederagenin with various amines to form amide linkages. This conversion has been shown to significantly increase cytotoxicity against human cancer cell lines compared to the parent compound. nih.govnih.gov

A series of C-28 amide derivatives of hederagenin have been synthesized and evaluated for their antiproliferative effects. nih.gov Studies have shown that these amide derivatives, such as those bearing ethylpyrimidinyl or ethylpyrrolidinyl groups, exhibit potent cytotoxic activity. nih.govnih.gov Further modifications, such as the acetylation of the hydroxyl groups at the C-3 and C-23 positions in conjunction with C-28 amidation, have also been explored, with acetylated derivatives often showing greater activity than their hydroxylated counterparts. nih.govnih.gov

Table 2: Research Findings on Hederagenin C-28 Amide Derivatives

| Amine Moiety | Modification on Rings | Target Cell Lines | Key Finding | Reference |

|---|---|---|---|---|

| Pyrrolidine | Hydroxylated (no acetylation) | HT29 | Most active among hydroxylated derivatives tested against this cell line. | nih.govnih.gov |

| Pyrrolidine | Acetylated | A2780, FaDu, SW1736 | Showed potent and selective activity. | nih.gov |

| Ethylpyrimidinyl | Not specified | 518A2, A2780, HT29, MCF-7, A549, 8505C | One of the most active compounds with significant cytotoxicity. | nih.gov |

This table summarizes findings from different studies to illustrate the impact of amidation.

Introduction of Heterocyclic Moieties (e.g., Pyrazine, Triazolyl)

The introduction of heterocyclic moieties, such as pyrazine and triazole rings, onto the hederagenin scaffold is a key strategy for modifying its biological activity. These modifications are typically performed at the C-28 carboxyl group. For this compound, this involves either starting with hederagenin, introducing the heterocyclic moiety, and then esterifying, or by modifying the C-28 methyl ester group directly, although the former is more common.

Pyrazine Derivatives: The synthesis of hederagenin-pyrazine derivatives has been explored to enhance antitumor properties. The general approach involves the coupling of hederagenin with a pyrazinic acid derivative. For instance, a series of hederagenin-pyrazine derivatives were synthesized by reacting hederagenin with various pyrazinic acids using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDCI) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dry dichloromethane (B109758) (DCM). nih.gov The resulting ester derivatives were obtained in yields ranging from 20% to 90%. nih.gov The incorporation of the N-heteroaromatic pyrazine ring is thought to improve aqueous solubility and enhance pharmacological activity. nih.gov

Triazolyl Derivatives: Aryl-1H-1,2,3-triazol-4-yl-methyl esters of hederagenin have also been synthesized and shown to possess strong cell-growth-inhibitory activity. nih.gov The synthesis of these triazole derivatives often utilizes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. This typically involves converting the C-28 carboxylic acid of hederagenin to an alkyne- or azide-functionalized intermediate, which is then reacted with a corresponding azide- or alkyne-containing heterocyclic precursor to form the 1,2,3-triazole ring. Studies have shown that C-28 linked aryl-1H-1,2,3-triazole esters can improve the biological activity of the parent compound. nih.gov

Nitric Oxide Donor Hybridization

Hybridizing this compound with nitric oxide (NO) donor moieties is a strategy aimed at combining the pharmacological profile of the triterpenoid (B12794562) with the multifaceted biological roles of NO. High concentrations of NO can exert antioncogenic effects, making NO-donor hybrids promising for anticancer drug design. cjnmcpu.com

The synthesis of these hybrids typically involves linking an NO-donating group, such as a nitroxyl (B88944) group (-ONO2), to the hederagenin scaffold via an ester side chain. For oleanolic acid, a structurally similar triterpenoid, derivatives have been synthesized by adding a NO-donating nitroxyl group at the end of an ester side chain of varying carbon lengths attached to the C-28 position. cjnmcpu.com A similar strategy can be applied to hederagenin. The synthesis involves creating a linker, for example, from 5-bromovaleric acid, which is reacted with silver nitrate (AgNO3) to introduce the nitrate ester, and then coupled to the C-28 position of the triterpenoid. cjnmcpu.comnih.gov The objective is to design a hybrid molecule that releases therapeutic amounts of NO at the target site while retaining the intrinsic activity of the parent hederagenin structure. nih.gov

Derivatization at C-3 and C-23 Hydroxyl Groups

The C-3 and C-23 hydroxyl groups in ring A of this compound are key sites for structural modification, allowing for the synthesis of new derivatives with potentially enhanced potency and selectivity. nih.gov

Formation of 2,23-O-Acetal Derivatives

The vicinal diol arrangement of the C-3 and C-23 hydroxyl groups allows for the formation of cyclic acetal (B89532) or ketal derivatives. This derivatization can be achieved by reacting this compound with an appropriate aldehyde or ketone in the presence of an acid catalyst. This modification can alter the polarity and steric profile of ring A, which can influence the molecule's interaction with biological targets. Furthermore, acetylation of the C-3 and C-23 hydroxyls has been shown to produce derivatives with stronger antitumor activity compared to the unacetylated parent compounds. nih.gov

Glycosylation at C-3 Position

Glycosylation, the attachment of sugar moieties, is a common modification of hederagenin in nature and a significant synthetic strategy. nih.gov Glycosylation primarily occurs at the C-3 hydroxyl group. Synthetic glycosylation of this compound can be performed to create saponins with tailored properties. researchgate.net The process often involves using a protected glycosyl donor, such as a trichloroacetimidate derivative of a disaccharide, which is then reacted with the C-3 hydroxyl of this compound. researchgate.net The reaction is typically promoted by a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net Subsequent deprotection of the sugar and aglycone protecting groups yields the final glycosylated product. This strategy allows for the synthesis of specific saponin methyl esters, enabling detailed structure-activity relationship studies. researchgate.net

Modifications within the Triterpenoid Skeleton (e.g., C-12, C-13)

Modifications to the core triterpenoid skeleton of hederagenin, particularly at the C-12 and C-13 positions, are less common compared to derivatization at the peripheral functional groups. nih.gov The C-12/C-13 double bond is considered important for the cytotoxic activity of many oleanane-type triterpenoids. nih.gov However, some modifications have been reported. For instance, the C-12 position can be oxidized to a ketone (C=O) group. It has been noted that when C-12 is a ketone, the antitumor activity may be reduced. nih.gov Other reported modifications include the conversion of the C-12 ketone to an oxime or an amide, which, when combined with acetylation of the C-3 and C-23 hydroxyls, can lead to compounds with notable biological activity. nih.gov

Synthetic Efficiency and Yield Optimization in this compound Synthesis

In the synthesis of hederagenin-pyrazine derivatives, the use of EDCI and DMAP as a coupling system provides a direct and generally high-yielding method for ester formation, with reported yields between 20-90%. nih.gov The optimization of this reaction would involve screening solvents, temperature, and stoichiometry to consistently achieve the higher end of this yield range.

Table 1: Reported Yields for Hederagenin Derivatization

| Derivative Type | Reagents/Method | Position Modified | Reported Yield (%) |

|---|---|---|---|

| Pyrazine Ester | EDCI, DMAP, Pyrazinic Acid | C-28 | 20-90% nih.gov |

| Glycoside (Protected) | Trichloroacetimidate Donor, TMSOTf | C-3 | High (not quantified) researchgate.net |

| Disaccharide | Glycosylation of 6-OH orthoester | C-3 | 38-53% mdpi.com |

Analytical Methodologies in Hederagenin Methyl Ester Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of Hederagenin (B1673034) methyl ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of Hederagenin methyl ester, providing precise information about the carbon skeleton and the environment of each proton. By analyzing ¹H NMR and ¹³C NMR spectra, researchers can confirm the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound shows characteristic signals for its triterpenoid (B12794562) structure. This includes signals for the seven methyl groups, two hydroxymethylene protons, a proton at the C-3 position bearing a hydroxyl group, and an olefinic proton at C-12. The introduction of the methyl ester group at C-28 results in a distinct singlet signal around 3.6-3.7 ppm.

The ¹³C NMR spectrum provides information on all 31 carbon atoms in the molecule. The esterification of the C-28 carboxyl group to a methyl ester results in a downfield shift for the C-28 carbonyl carbon to approximately 177-178 ppm and the appearance of a new signal for the methoxy (B1213986) carbon (-OCH₃) around 51-52 ppm. The chemical shifts of other carbons in the pentacyclic structure are largely consistent with those of the parent compound, hederagenin.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data inferred from known spectra of hederagenin and related triterpenoid esters.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~3.20 | dd |

| H-12 | ~5.25 | t |

| -OCH₃ (Ester) | ~3.65 | s |

| Methyl Protons (s) | 0.70 - 1.25 | s |

| H-23 (CH₂OH) | ~3.40, ~3.75 | d (AB system) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data inferred from known spectra of hederagenin and related triterpenoid esters.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~79.0 |

| C-12 | ~122.5 |

| C-13 | ~143.8 |

| C-28 (C=O) | ~177.5 |

| -OCH₃ | ~51.7 |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₃₁H₅₀O₄, corresponding to a molecular weight of 486.73 g/mol fda.govnih.gov.

In electrospray ionization (ESI), the compound is typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts in positive ion mode, or as a deprotonated [M-H]⁻ molecule in negative ion mode. For this compound, the [M+H]⁺ ion would be expected at an m/z of approximately 487.37.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. For pentacyclic triterpenoids like this compound, a characteristic fragmentation is the retro-Diels-Alder (RDA) reaction in the C-ring, which helps to confirm the oleanane (B1240867) skeleton. Other common fragmentations include the sequential loss of water (H₂O) from the hydroxyl groups and the loss of the methoxycarbonyl group (-COOCH₃).

Table 3: Predicted Key Mass Fragments for this compound Fragmentation patterns inferred from hederagenin and general principles of mass spectrometry.

| m/z (Positive Mode) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 487.37 | [M+H]⁺ | Protonated Molecular Ion |

| 469.36 | [M+H - H₂O]⁺ | Loss of water |

| 451.35 | [M+H - 2H₂O]⁺ | Loss of two water molecules |

| 427.36 | [M+H - HCOOCH₃]⁺ | Loss of methyl formate |

| 262 | RDA Fragment | Retro-Diels-Alder cleavage of C-ring |

| 203 | RDA Fragment - HCOOCH₃ | Loss of methyl formate from RDA fragment |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrations of specific bonds within the molecule.

The spectrum of this compound is expected to show a broad absorption band for the O-H stretching of the hydroxyl groups. A strong, sharp peak will be present corresponding to the C=O stretching of the ester group. Other characteristic peaks include those for C-H stretching of alkane groups, C=C stretching of the double bond in the C-ring, and C-O stretching for the ester and alcohol functionalities masterorganicchemistry.compressbooks.publibretexts.org.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2850-2960 | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| ~1730 (strong, sharp) | C=O stretch | Ester (-COOCH₃) |

| ~1650 | C=C stretch | Alkene |

| 1000-1250 | C-O stretch | Ester, Alcohol |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the isolation of this compound from complex mixtures, such as reaction products or natural extracts, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification. Due to the non-polar nature of the triterpenoid backbone, reversed-phase HPLC is the most common approach.

A typical HPLC system for analyzing this compound would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Since this compound lacks a strong chromophore, UV detection at low wavelengths, such as 205-210 nm, is generally used thaidj.org. The purity is determined by calculating the relative peak area of the compound in the chromatogram.

Table 5: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10-20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for the identification and quantification of this compound in complex matrices, such as biological samples or natural product extracts researchgate.netnih.gov.

The chromatographic conditions are similar to those used in HPLC. The eluent from the LC column is directed into the mass spectrometer's ion source (typically ESI), where the molecules are ionized. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio. LC-MS allows for the confirmation of the molecular weight of the compound eluting at a specific retention time, providing a high degree of confidence in its identification ukm.mynih.gov. For quantitative studies, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy, making it suitable for the quantitative and qualitative analysis of compounds like this compound. sigmaaldrich.com This technique is particularly advantageous for screening a large number of samples in parallel, which can be cost-effective and time-efficient.

The methodology for analyzing triterpenoid saponins (B1172615), such as hederagenin derivatives, typically involves separation on a high-performance silica gel plate. The choice of the mobile phase is critical for achieving good separation of the target analyte from other components in the sample matrix. A common approach involves using a mixture of solvents with varying polarities. For instance, a mobile phase consisting of ethyl acetate, toluene, formic acid, and water can be effective for separating saponins. nih.gov

After development, the separated compounds on the HPTLC plate must be visualized. Since many saponins, including this compound, lack a strong chromophore, a post-chromatographic derivatization step is often necessary. mdpi.com Spraying the plate with a reagent like anisaldehyde-sulfuric acid followed by heating reveals the separated compounds as colored spots. Densitometric scanning of these spots allows for their quantification. The validation of an HPTLC method ensures its reliability and includes parameters such as linearity, precision, accuracy, and robustness. mdpi.com

| Parameter | Specification |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F254 |

| Mobile Phase Example | Ethyl acetate–toluene–formic acid–water (16:4:3:2, v/v/v/v) nih.gov |

| Sample Application | Applied as bands or spots using an automated applicator |

| Development | In a twin-trough chamber saturated with the mobile phase |

| Derivatization Reagent | Anisaldehyde-sulfuric acid or Sulfuric acid reagent sigmaaldrich.commdpi.com |

| Detection | Densitometric scanning under white light or UV light (e.g., 366 nm) after derivatization |

Advanced Analytical Approaches for Complex Mixture Analysis (e.g., UPLC-Q-TOF/MS for Pharmacokinetic Studies)

For in-depth pharmacokinetic studies, which involve tracking the absorption, distribution, metabolism, and excretion of a compound, highly sensitive and specific analytical methods are required. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a powerful technique for analyzing hederagenin and its metabolites in complex biological matrices like blood serum. ukm.my This method combines the high separation efficiency of UPLC with the high mass accuracy and resolution of Q-TOF/MS, enabling the identification and quantification of analytes at very low concentrations. nih.gov

In a typical pharmacokinetic study of hederagenin, blood samples are collected at various time points after administration. The plasma or serum is then processed, often involving protein precipitation, to extract the analyte and its metabolites. ukm.my The extract is injected into the UPLC system, where the compounds are separated on a C18 column.

The eluent from the UPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. Studies have shown that for hederagenin, the negative ion mode (ESI-) provides better sensitivity and peak abundance compared to the positive ion mode. ukm.my The Q-TOF analyzer provides high-resolution mass data, which is crucial for identifying the parent compound and its metabolites based on their exact mass and fragmentation patterns. For example, hederagenin can be detected as the deprotonated molecule [M-H]⁻ at an m/z of 471. ukm.my By analyzing the mass spectra, researchers can identify various metabolites formed through processes like decarboxylation, dehydration, and demethylation. ukm.my This level of detail is essential for understanding the metabolic fate of this compound in the body.

| Parameter | Specification |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 reversed-phase column |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode ukm.my |

| Parent Compound (Hederagenin) Ion | [M-H]⁻ at m/z 471.3517 ukm.my |

| Example Retention Time (Hederagenin) | Approximately 10.262 min ukm.my |

| Application | Identification and quantification of parent compound and metabolites in biological fluids for pharmacokinetic profiling ukm.mynih.gov |

Pharmacological Activities and Molecular Mechanisms of Hederagenin Methyl Ester and Its Analogs

Anti-Cancer Mechanisms

Hederagenin (B1673034), a pentacyclic triterpenoid (B12794562) saponin (B1150181), and its derivatives have demonstrated significant anti-cancer properties across a variety of cancer cell lines. nih.govnih.govnih.govrsc.org The therapeutic potential of these compounds lies in their ability to modulate key cellular processes involved in tumor growth and survival. nih.govnih.gov The primary anti-cancer mechanisms of hederagenin and its analogs involve the regulation of cell proliferation and the induction of programmed cell death, or apoptosis. nih.govnih.govresearchgate.net Research indicates that these compounds can inhibit the growth of cancer cells, halt the cell cycle at various phases, and trigger apoptosis through the intrinsic mitochondrial pathway. researchgate.netmdpi.comnih.gov

Regulation of Cell Proliferation

Hederagenin and its analogs exert potent anti-proliferative effects on cancer cells by directly inhibiting their growth and by inducing cell cycle arrest.

Hederagenin has been shown to inhibit the proliferation of a wide range of human tumor cell lines in a dose- and time-dependent manner. nih.gov Studies have documented its cytotoxic activity against cancers of the lung, colon, breast, and cervix, among others. nih.govnih.gov For instance, hederagenin exhibited strong inhibitory effects on ten different human tumor cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) of less than 21.16 μM. nih.gov In human LoVo colon cancer cells, hederagenin demonstrated an IC50 value of 1.17 μM. nih.gov Furthermore, it showed cytotoxicity against non-small cell lung cancer (A549) and breast cancer (BT20) cells with IC50 values of 26.3 μM and 11.8 μM, respectively. nih.gov The anti-proliferative activity of hederagenin has also been observed in prostate cancer DU145 cells and human leukemia HL-60 cells. nih.gov

Table 1: Inhibitory Effects of Hederagenin on Cancer Cell Proliferation

| Cancer Cell Line | Type of Cancer | IC50 Value (μM) | Reference |

|---|---|---|---|

| LoVo | Colon Cancer | 1.17 | nih.gov |

| A549 | Non-Small Cell Lung Cancer | 26.3 | nih.gov |

| BT20 | Breast Cancer | 11.8 | nih.gov |

| CaSki | Cervical Cancer | 84.62 | nih.gov |

| Various (10 lines) | Multiple | <21.16 | nih.gov |

In addition to inhibiting proliferation, hederagenin and its derivatives can induce cell cycle arrest, effectively halting the division of cancer cells. In human hepatoma HepG2 cells, treatment with hederagenin led to a significant increase in the proportion of cells in the G1 phase of the cell cycle. nih.govconsensus.app Similarly, in human leukemia HL-60 cells, the mechanism of action was found to involve G1 phase arrest. nih.gov

Analogs of hederagenin have also demonstrated the ability to arrest the cell cycle at different phases. One derivative, compound 10a, induced G1 phase cell cycle arrest in human A549 non-small cell lung cancer cells. mdpi.com Another hederagenin-pyrazine derivative, compound 16a, caused cell cycle arrest in the S phase in the same A549 cell line. mdpi.com Furthermore, studies on HepG2 cells showed that hederagenin treatment could induce G2/M phase cell cycle arrest. mdpi.com

Table 2: Hederagenin and Analogs-Induced Cell Cycle Arrest

| Compound | Cancer Cell Line | Cell Cycle Phase Arrest | Reference |

|---|---|---|---|

| Hederagenin | HepG2 (Liver Cancer) | G1 Phase | nih.govconsensus.app |

| Hederagenin | HL-60 (Leukemia) | G1 Phase | nih.gov |

| Hederagenin | HepG2 (Liver Cancer) | G2/M Phase | mdpi.com |

| Compound 10a (Hederagenin derivative) | A549 (Lung Cancer) | G1 Phase | mdpi.com |

| Compound 16a (Hederagenin-pyrazine derivative) | A549 (Lung Cancer) | S Phase | mdpi.com |

Induction of Apoptosis

A crucial mechanism underlying the anti-cancer activity of hederagenin and its analogs is the induction of apoptosis, a form of programmed cell death.

Hederagenin primarily triggers apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.netnih.govscispace.com This process involves the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.comscispace.com In various cancer cells, including head and neck cancer, breast cancer, and human hepatoma HepG2 cells, hederagenin treatment leads to a reduction in the mitochondrial membrane potential. nih.govmdpi.comnih.gov

This disruption is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Hederagenin treatment has been shown to up-regulate the expression of Bax and down-regulate the expression of Bcl-2 in cancer cells such as LoVo, DU145, and HepG2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov The release of cytochrome c is a critical step in the activation of the apoptotic cascade. nih.gov

Following the release of cytochrome c, a cascade of enzymes known as caspases is activated. Hederagenin has been found to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.govnih.govscispace.com The activation of caspase-9 is directly linked to the mitochondrial pathway. nih.gov In LoVo colon cancer cells, hederagenin up-regulated caspase-9 and caspase-3. nih.gov Similar activation of caspase-3 and caspase-9 was observed in breast cancer cells following hederagenin treatment. researchgate.net

Importantly, studies have shown that hederagenin does not typically activate caspase-8, which is the initiator caspase for the extrinsic (death receptor-mediated) apoptotic pathway. nih.govnih.govscispace.com This provides strong evidence that hederagenin's apoptotic effects are mediated primarily through the intrinsic mitochondrial pathway. nih.govnih.govscispace.com The activation of caspase-3, the main executioner caspase, ultimately leads to the cleavage of key cellular proteins and the characteristic morphological changes of apoptosis. nih.gov

Table 3: Modulation of Apoptotic Proteins by Hederagenin

| Protein | Effect | Cancer Cell Line | Reference |

|---|---|---|---|

| Bcl-2 | Down-regulation | LoVo, DU145, HepG2 | nih.govnih.gov |

| Bax | Up-regulation | LoVo, DU145, HepG2 | nih.govnih.gov |

| Cytochrome c | Release from mitochondria | Breast Cancer, Head and Neck Cancer | nih.govnih.gov |

| Caspase-9 | Activation / Up-regulation | LoVo, Breast Cancer | nih.govnih.gov |

| Caspase-3 | Activation / Up-regulation | LoVo, HepG2, Head and Neck Cancer | nih.govnih.govscispace.com |

| Caspase-8 | No activation | LoVo, Head and Neck Cancer | nih.govnih.govscispace.com |

Modulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2, Fas, FasL, p53, PARP)

There is no specific information available in the scientific literature regarding the effects of hederagenin methyl ester on apoptosis-related proteins such as Bax, Bcl-2, Fas, FasL, p53, or PARP.

Modulation of Autophagy

The role of this compound in the modulation of autophagy has not been investigated in published studies.

Reversal of Chemotherapy Resistance

There is no evidence from scientific research to suggest that this compound is involved in the reversal of chemotherapy resistance.

Key Molecular Targets and Signaling Pathways

Specific molecular targets and the influence of this compound on key signaling pathways have not been a subject of scientific inquiry.

STAT3 Signaling Pathway Inhibition

No studies have been found that investigate the effect of this compound on the STAT3 signaling pathway.

PI3K/AKT/mTOR Pathway Regulation

The regulatory effects of this compound on the PI3K/AKT/mTOR pathway have not been documented. While the broader class of triterpenoids is known to interact with this pathway, no specific data exists for the methyl ester derivative researchgate.net.

NF-κB Pathway Suppression

There is no research available on the suppression of the NF-κB pathway specifically by this compound.

Aurora B Kinase Pathway Downregulation

Hederagenin, a parent compound to this compound, has been identified as an inhibitor of the Aurora B kinase pathway. Aurora B is a crucial serine/threonine kinase that governs accurate chromosome segregation and cytokinesis during cell division. Its overexpression is common in various cancers, making it a significant target for anticancer therapies.

In non-small cell lung cancer (NSCLC) A549 cells, treatment with hederagenin has been shown to downregulate the Aurora B pathway. This action inhibits the expression and activity of Aurora kinases, leading to disruptions in the mitotic process and ultimately suppressing cancer cell proliferation. The inhibition of this pathway represents a key mechanism through which hederagenin and its analogs exert their anti-proliferative effects.

| Compound | Model System | Key Findings |

|---|---|---|

| Hederagenin | A549 Lung Cancer Cells | Downregulated the Aurora B pathway; inhibited expression and activity of Aurora kinases. |

Nrf2-Antioxidant Response Element (ARE) Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. While protective in normal cells, this pathway is often exploited by cancer cells to enhance their survival and resistance to therapy. Hederagenin has been shown to induce cancer cell death by inhibiting this protective pathway.

In cisplatin-resistant head and neck cancer (HNC) cells, hederagenin treatment suppresses the Nrf2-ARE pathway. nih.govnih.gov This inhibition leads to a decrease in the expression of downstream antioxidant enzymes. The consequence of this action is an enhancement of reactive oxygen species (ROS) production and depletion of intracellular glutathione (B108866) (GSH), which shifts the cellular redox balance towards a pro-oxidant state that triggers apoptosis. nih.govnih.govnih.gov This modulation effectively reverses a key survival mechanism in resistant cancer cells. nih.govnih.gov

| Compound | Model System | Key Findings |

|---|---|---|

| Hederagenin | Cisplatin-Resistant Head and Neck Cancer (HNC) Cells | Inhibited the Nrf2-ARE pathway, leading to enhanced ROS production, glutathione depletion, and induction of apoptosis. nih.govnih.gov |

KIF7 and Drp1 Targets

Research has identified that hederagenin and its derivatives can act on specific molecular targets, including the kinesin family member 7 (KIF7) and Dynamin-related protein 1 (Drp1).

KIF7: This protein is a key regulator of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is often aberrantly activated in cancers. nih.govnih.gov KIF7 acts as both a positive and negative regulator of the Gli transcription factors that mediate the pathway's effects. researchgate.netelifesciences.org Studies in glioma cells have demonstrated that hederagenin can reduce the expression of KIF7, thereby modulating the Hedgehog signaling pathway and suppressing tumor cell activities.

Drp1: This GTPase is a master regulator of mitochondrial fission, the process by which mitochondria divide. nih.govnih.govyoutube.com This process is essential for maintaining mitochondrial health, distribution, and quality control. In the context of cancer, altered mitochondrial dynamics, including fission, can impact cellular metabolism and survival. While Drp1 has been noted as a target of hederagenin derivatives, the precise molecular mechanisms of this interaction are still under investigation.

| Target | Compound | Model System | Key Findings |

|---|---|---|---|

| KIF7 | Hederagenin | Glioma Cells | Reduced the expression of KIF7, regulating the Hedgehog signaling pathway. |

| Drp1 | Hederagenin Derivatives | Cancer Cells | Identified as a molecular target; specific mechanism of action is an area of ongoing research. |

Nur77 Pathway Involvement

Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a dual role in cell survival and apoptosis, depending on the cellular context. In certain cancers, such as glioma, it can promote tumor growth. Hederagenin has been found to exert anticancer effects by directly targeting the Nur77 pathway.

In U251 and U87 glioma cell lines, hederagenin treatment significantly downregulates the expression of Nur77 at both the mRNA and protein levels. nih.govnih.gov The suppression of Nur77 subsequently leads to the inhibition of the downstream PI3K/AKT signaling pathway, a critical cascade for cell proliferation, growth, and survival. nih.gov Transfection to reintroduce Nur77 into these cells was found to negate the antitumor effects of hederagenin, confirming that Nur77 is a key mediator of its action in this cancer type. nih.govnih.gov

| Compound | Model System | Key Findings |

|---|---|---|

| Hederagenin | U251 and U87 Glioma Cells | Decreased Nur77 expression, leading to the suppression of the PI3K/AKT signaling pathway and inhibition of glioma cell proliferation and invasion. nih.govnih.gov |

EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of numerous cancers. Inhibitors of EGFR are a cornerstone of targeted therapy, particularly in non-small-cell lung cancer (NSCLC). Research has focused on creating hederagenin derivatives to enhance their activity against this target.

A novel hederagenin-nitric oxide (NO) donor hybrid, designated compound 13, has demonstrated potent inhibitory effects on EGFR kinase activity. nih.gov This derivative was significantly more powerful than the parent hederagenin, with an IC50 value of 0.01 µM against EGFR-LTC kinase. nih.gov Crucially, it also inhibited the proliferation of gefitinib-resistant H1975 and osimertinib-resistant H1975-LTC NSCLC cells. nih.gov The release of NO in tumor cells by this hybrid compound is thought to play a synergistic role in its anticancer effect. nih.govnih.gov

| Compound | Model System | Key Findings |

|---|---|---|

| Hederagenin-Nitric Oxide Donor Hybrid (Compound 13) | Gefitinib- and Osimertinib-Resistant NSCLC Cells (H1975, H1975-LTC) | Showed stronger inhibition of EGFR-LTC kinase activity (IC50 0.01 µM) compared to hederagenin; inhibited proliferation of resistant cells. nih.gov |

CHAC1-Mediated Ferroptosis Induction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The induction of ferroptosis is a promising strategy for cancer therapy. Hederagenin has been shown to trigger this cell death pathway through the upregulation of Cation Transport Regulator Like 1 (CHAC1).

The CHAC1 enzyme contributes to ferroptosis by degrading glutathione (GSH), a key cellular antioxidant that protects against lipid peroxidation. By activating a CHAC1-dependent pathway, hederagenin promotes GSH depletion, which sensitizes cancer cells to oxidative stress and subsequent ferroptotic cell death. This mechanism has been identified as a way hederagenin promotes lung cancer cell death, highlighting a novel therapeutic avenue for hederagenin and its analogs.

LncRNA/miRNA Regulatory Mechanisms

Long non-coding RNAs (lncRNAs) and microRNAs (miRNAs) are non-coding RNA molecules that have emerged as critical regulators of gene expression in cancer. They can act as oncogenes or tumor suppressors by modulating complex signaling networks. Hederagenin has been found to influence these regulatory mechanisms.

In TPC-1 thyroid cancer cells, hederagenin treatment was observed to inhibit the expression of lncRNA PCAT19. Concurrently, it promoted the expression of miRNA-4319. This reciprocal regulation led to cell cycle arrest in the G0/G1 phase and suppressed the proliferation of the cancer cells. This demonstrates that the anticancer effects of hederagenin extend to the epigenetic regulation of gene expression through the lncRNA/miRNA axis.

| Compound | Model System | Key Findings |

|---|---|---|

| Hederagenin | TPC-1 Thyroid Cancer Cells | Inhibited lncRNA PCAT19 expression and promoted miRNA-4319 expression, inducing cell cycle arrest. |

Anti-Inflammatory Mechanisms

This compound, a derivative of the pentacyclic triterpenoid saponin hederagenin, has been identified as a compound with notable anti-inflammatory properties. Research has demonstrated its potential in mitigating inflammatory responses in various experimental models. Specifically, α-hederin methyl ester has been isolated and shown to possess anti-inflammatory and anti-arthritic capabilities nih.govjst.go.jp. While detailed molecular mechanism studies focusing exclusively on the methyl ester are limited, the broader activities of hederagenin and its related compounds provide a framework for understanding its potential modes of action.

While direct studies detailing the effects of this compound on specific pro-inflammatory cytokines are not extensively available, the parent compound, hederagenin, has been shown to reduce the production of key cytokines involved in the inflammatory cascade. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are crucial mediators of inflammation nih.gov. Research on hederagenin derivatives suggests that their anti-inflammatory effects are linked to the downregulation of such cytokines. However, specific data quantifying the inhibitory effects of this compound on TNF-α, IL-6, and IL-1β production requires further investigation.

The anti-inflammatory action of many compounds is characterized by their ability to regulate key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn control the production of nitric oxide (NO) and prostaglandins (B1171923) like PGE2 researchgate.netnih.gov. Studies on α-hederin methyl ester have confirmed its anti-inflammatory activity in carrageenan-induced edema models in rats, a standard test for evaluating inhibitors of inflammatory mediators nih.govjst.go.jp. This suggests a potential interaction with the COX pathway. However, direct evidence and detailed mechanistic studies on how this compound specifically modulates iNOS, COX-2, and PGE2 are not thoroughly documented in the available literature.

| Compound | Model/System | Effect | Reference |

|---|---|---|---|

| α-Hederin methyl ester | Carrageenan-induced rat paw edema | Exhibited anti-carrageenan activity | nih.govjst.go.jp |

| α-Hederin methyl ester | Adjuvant-induced arthritis in rats and mice | Demonstrated anti-arthritic activity | nih.govjst.go.jp |

The anti-inflammatory effects of natural compounds are often rooted in their ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 MAPK pathway, are central to the inflammatory response, regulating the synthesis of pro-inflammatory cytokines and mediators scielo.brnih.gov. While the parent compound hederagenin is known to modulate MAPK signaling, specific research detailing the direct impact of this compound on the p38 MAPK or other MAPK pathways has not been extensively reported.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly JAK2/STAT3, is crucial for mediating signals from various cytokines and growth factors involved in inflammation researchgate.netnih.govnih.gov. The related compound, α-hederin, has been identified as an inhibitor of the JAK/STAT3 pathway frontiersin.orgfrontiersin.org. This suggests that this compound might share a similar mechanism, but direct evidence of its interaction with the JAK2/STAT3 signaling cascade is currently lacking.

The Keap1-Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress, which is closely linked to inflammation scielo.brnih.gov. Activation of the Nrf2 transcription factor leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) nih.gov. There is currently a lack of specific studies investigating the ability of this compound to activate the Keap1-Nrf2/HO-1 pathway as part of its anti-inflammatory mechanism.

| Signaling Pathway | Effect of this compound | Supporting Evidence |

|---|---|---|

| MAPK Pathway (e.g., p38 MAPK) | Data not available | - |

| JAK2/STAT3 Pathway | Data not available | - |

| Keap1-Nrf2/HO-1 Pathway | Data not available | - |

Modulation of Inflammation-Related Signaling Pathways

NLRP3 Inflammasome Regulation

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Research has shown that hederagenin, the parent compound of this compound, is a potent regulator of this pathway.

Studies have demonstrated that hederagenin can suppress the activation of the NLRP3 inflammasome. nih.govresearchgate.net In a model of diabetic nephropathy using high-glucose-treated human renal cells, hederagenin was found to attenuate cellular fibrosis by inhibiting NLRP3 inflammasome activation. nih.gov The mechanism involves the reduction of cathepsin B (CTSB) expression, a lysosomal protease implicated in NLRP3 activation. nih.gov Specifically, hederagenin reduced the expression of key components of the inflammasome complex, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and the downstream effector, interleukin-1β (IL-1β). nih.gov This inhibitory effect on the NLRP3 inflammasome highlights the therapeutic potential of hederagenin and its derivatives in managing conditions driven by excessive inflammation. nih.gov

LncRNA A33/Axin2/β-catenin Pathway

Long non-coding RNAs (lncRNAs) are emerging as crucial regulators of various cellular processes, including inflammation. The LncRNA A33/Axin2/β-catenin signaling pathway is one such regulatory axis. Hederagenin and its derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory effects. nih.gov

A study investigating cisplatin-induced acute kidney injury revealed that hederagenin could provide protection by inhibiting the LncRNA A330074k22Rik/Axin2/β-catenin signaling pathway. researchgate.net In this context, the Wnt/β-catenin pathway, of which Axin2 is a key negative regulator, is intricately involved in tissue injury and fibrotic processes. nih.gov By modulating the expression of LncRNA A33, hederagenin can influence the stability of the β-catenin destruction complex, thereby controlling the inflammatory response. This demonstrates a sophisticated mechanism by which these compounds can exert their pharmacological effects at the level of non-coding RNA regulation. nih.govnih.gov

Antimicrobial Activity and Mechanisms

Hederagenin and its analogs have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new anti-infective agents. researchgate.net

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Research has confirmed the efficacy of hederagenin and its derivatives against various bacterial strains. The activity profile, however, appears to be more pronounced against Gram-positive bacteria. Hederagenin has shown significant inhibitory effects against Staphylococcus aureus (MIC of 16 μg/mL), moderate activity against Enterococcus faecalis (MIC of 128 μg/mL), and notable activity against Streptococcus mutans (MIC of 9.7 μg/mL). nih.gov In contrast, its efficacy against Gram-negative bacteria like Fusobacterium nucleatum has been reported to be minimal. nih.gov

However, studies on glycosidic derivatives of hederagenin isolated from Cephalaria elmaliensis have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications play a key role in determining the antibacterial spectrum. researchgate.net

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus KCTC 503 | Positive | 16 μg/mL | nih.gov |

| Enterococcus faecalis | Positive | 128 μg/mL | nih.gov |

| Streptococcus mutans ATCC 25175 | Positive | 9.7 μg/mL | nih.gov |

| Fusobacterium nucleatum ATCC 10953 | Negative | Almost no activity | nih.gov |

Mechanisms of Action against Bacterial Cell Components

The precise mechanisms through which this compound exerts its antibacterial effects are still under investigation. However, research on hederagenin and related saponins (B1172615) points towards several potential modes of action. A prominent strategy involves targeting bacterial virulence factors rather than bacterial viability. For instance, hederagenin has been found to inhibit pneumolysin, a critical pore-forming toxin produced by Streptococcus pneumoniae. mdpi.com By neutralizing this toxin, hederagenin prevents host cell lysis and the associated inflammatory damage without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. mdpi.com For saponins in general, a common mechanism involves interaction with and disruption of the bacterial cell membrane.

Modulation of Efflux Pumps

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, conferring multidrug resistance (MDR). nih.govnih.gov The ability to inhibit these pumps is a promising strategy to restore the efficacy of existing antibiotics. Hederagenin and its derivatives have been identified as modulators of efflux pumps, particularly the P-glycoprotein (P-gp) transporter in multidrug-resistant cancer cells. researchgate.net These derivatives can inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs. researchgate.net While this research has primarily focused on cancer cells, the underlying principle of efflux pump inhibition is highly relevant to combating bacterial MDR. Further studies are needed to determine if this compound can specifically inhibit bacterial efflux pumps.

Antifungal Properties

In addition to antibacterial activity, hederagenin and its derivatives exhibit significant antifungal properties. researchgate.net The aqueous extract of Hedera helix, a primary source of hederagenin, has demonstrated potent antifungal activity against the plant pathogen Diplodia corticola. mdpi.com Mechanistic studies suggest that the antifungal action is mediated through the disruption of the fungal cell wall. The extract's activity was linked to targeting the cell wall integrity signaling pathway, leading to a weakened cell wall and increased susceptibility to osmotic stress. mdpi.com This mode of action is a promising avenue for the development of new antifungal agents.

Antiviral Effects

Direct studies on the antiviral properties of this compound are not extensively documented. However, research into the broader family of hederagenin derivatives has shown notable antiviral potential. nih.govrsc.orgmdpi.com Hederagenin itself has been identified as an inhibitor of HIV-1 and HCV NS3/4A proteases. This has prompted its use as a starting material for the synthesis of new derivatives with enhanced antiviral capabilities.

In one such study, various acylated derivatives of hederagenin were synthesized and evaluated. The findings indicated that dicarboxylic acid half-esters of hederagenin, particularly those with 6-carbon acyl chains linked at the C-3 or C-23 position, demonstrated a significant enhancement in antiviral activity. Certain derivatives exhibited remarkable potency, with IC₅₀ values below 10 μM for both HIV-1 and HCV protease targets, while showing minimal inhibitory effects on human proteases like renin and trypsin.

Significant antiviral activity has also been noted for hederagenin and its glycosides against Enterovirus 71 (EV71) nih.gov.

Anti-parasitic Activities (e.g., Leishmanicidal, Anthelmintic)

The direct anti-parasitic effects of this compound have not been a primary focus of investigation. However, the hederagenin scaffold is recognized as a versatile template for developing new anti-parasitic agents, with significant research into its derivatives for both leishmanicidal and anthelmintic activities. mdpi.comnih.govnih.gov

Leishmanicidal Activity

Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. nih.gov Several studies have explored the potential of hederagenin derivatives against these parasites. For instance, new 1,2,3-triazolyl derivatives of hederagenin have been synthesized that show high efficacy in preventing the proliferation of intracellular amastigote forms of Leishmania infantum. nih.gov

One study detailed the synthesis of bis-triazolyl derivatives from hederagenin, with some compounds demonstrating potent leishmanicidal activity. nih.gov As shown in the table below, specific derivatives were highly effective against L. infantum amastigotes. nih.gov Notably, some of these compounds displayed a high selectivity index and low toxicity against mammalian cell lines. nih.gov

| Compound | Description | Leishmanicidal Activity (IC₅₀ in μM) against L. infantum amastigotes |

|---|---|---|

| Derivative 1 | Bis-propargylic derivative | 28.8 |

| Derivative 2 | Bis-triazolyl derivative | 25.9 |

| Derivative 5 | Bis-triazolyl derivative | 5.6 |

| Derivative 17 | Bis-triazolyl derivative | 7.4 |

Anthelmintic Activity

The potential of synthetic hederagenin derivatives against the liver fluke Fasciola hepatica has been explored. In a screening of thirty-six modified hederagenin compounds, several ureate derivatives were found to be active. nih.govnih.govdiva-portal.org One compound in particular, MC042, was identified as the most promising anthelmintic derivative. nih.govnih.gov A 28-ester 3,23-diol derivative (IVL-5) was also tested but showed only limited activity and was not pursued further. mdpi.com

The table below summarizes the efficacy of the most active compound, MC042, against different life stages of F. hepatica. nih.gov

| Compound | Target | Efficacy (EC₅₀ in μM) at 24h | Anthelmintic Selectivity Index |

|---|---|---|---|

| MC042 | Immature Flukes | 1.07 | 44.37 |

| Adult Flukes | 13.02 | 3.64 |

Neuroprotective Mechanisms

While direct evidence for this compound is scarce, its parent compound, hederagenin, has demonstrated significant neuroprotective effects in various experimental models. nih.govmdpi.com Hederagenin has been shown to cross the blood-brain barrier and has been studied for its potential in treating central nervous system disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Its mechanisms of action are multifaceted, involving the reduction of oxidative stress, preservation of mitochondrial function, and modulation of apoptosis in neuronal cells. nih.govresearchgate.net

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Production

There is no specific research detailing the capacity of this compound to attenuate oxidative stress. However, studies on hederagenin have shown that it possesses potent anti-oxidative properties in neuronal contexts. researchgate.netnih.gov

In cellular models of Alzheimer's disease using β-Amyloid (Aβ)-stimulated neuronal cells, hederagenin treatment mitigated the Aβ-induced increase in reactive oxygen species (ROS) accumulation and restored the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). researchgate.netnih.govnih.gov Similarly, in models of Parkinson's disease, hederagenin was found to reduce oxidative stress, which is a key factor in the degeneration of dopaminergic neurons. nih.gov It also protects PC12 cells from corticosterone-induced damage by reducing the production of intracellular ROS. nih.gov

Preservation of Mitochondrial Membrane Potential

The effect of this compound on mitochondrial membrane potential in neurons has not been specifically reported. The parent compound, hederagenin, has been shown to protect mitochondria under cellular stress. nih.gov In models of Parkinson's disease, hederagenin ameliorated mitochondrial damage by restoring the mitochondrial membrane potential. nih.gov It also prevents the decrease in mitochondrial membrane potential in PC12 cells that have been damaged by corticosterone. nih.govresearchgate.net In protozoan parasites, hederagenin formulations have been observed to interfere with mitochondrial activity by depolarizing the membrane potential, suggesting a mechanism that could potentially be relevant in other cell types. nih.govmdpi.com

Modulation of Apoptosis in Neuronal Cells

Specific data on the role of this compound in modulating neuronal apoptosis is lacking. Research on hederagenin, however, indicates it has significant anti-apoptotic activity in neuronal cells. nih.gov It has been shown to reduce apoptosis in neuronal cells stimulated with Aβ. researchgate.netnih.gov In corticosterone-damaged PC12 cells, hederagenin also reduces induced apoptosis. nih.gov The mechanism for this neuroprotection is partly mediated by the PI3K/Akt signaling pathway. nih.gov Furthermore, hederagenin can inhibit neuronal apoptosis following cerebral ischemia/reperfusion injury. nih.gov

Targeting Mutated Proteins in Neurodegenerative Diseases

There are no studies directly implicating this compound in the clearance of mutated proteins. However, its parent compound, hederagenin, has been identified as a novel autophagy enhancer that can promote the degradation of proteins associated with neurodegenerative diseases. nih.gov

In cellular models, hederagenin has been shown to reduce the protein levels of mutant huntingtin (mHTT) with 74 CAG repeats, which is associated with Huntington's disease. mdpi.comnih.gov It also reduces levels of A53T α-synuclein and inhibits its oligomerization, a key pathological process in Parkinson's disease. mdpi.comnih.govnih.gov These effects are mediated through the activation of AMPK-mTOR-dependent autophagy, suggesting that hederagenin could play a therapeutic role in neurodegenerative disorders by facilitating the clearance of toxic protein aggregates. mdpi.comnih.gov

PI3K/AKT Pathway in Neuroprotection

The neuroprotective effects of hederagenin are significantly mediated by the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. nih.gov This pathway is crucial for regulating cell proliferation, survival, and apoptosis. nih.gov Research shows that hederagenin can protect neuronal cells from injury by activating this cascade.

In studies using corticosterone-injured PC12 cells, hederagenin demonstrated a protective effect by stimulating the phosphorylation of AKT and its downstream targets, including Forkhead box class O 3a (FoxO3a) and Glycogen synthase kinase-3-beta (GSK3β). researchgate.net The activation of AKT leads to the inhibition of GSK3β, a key mechanism in promoting neuronal survival. This neuroprotective action was reversed when treated with specific PI3K and AKT inhibitors, confirming the pathway's central role. researchgate.net By activating the PI3K/AKT pathway, hederagenin helps to block mitochondrial dysfunction and reduce levels of reactive oxygen species (ROS), thereby preventing apoptosis and promoting cell survival. researchgate.net

Anti-Depressant-Like Mechanisms

Hederagenin and its derivatives have shown potential as therapeutic agents for depression, with mechanisms involving the modulation of key neurotransmitter systems. nih.gov

Regulation of Monoamine Neurotransmitters

The antidepressant-like effects of hederagenin are linked to its ability to modulate monoamine neurotransmitters, which play a critical role in mood regulation. In animal models of unpredictable chronic mild stress-induced depression, administration of hederagenin resulted in significantly increased levels of norepinephrine (B1679862) and serotonin (B10506) in the hippocampus. nih.gov This suggests that hederagenin may exert its antidepressant effects by enhancing the availability of these key neurotransmitters in the brain.

Influence on 5-HTT mRNA Expression

Further elucidating its antidepressant mechanism, hederagenin has been shown to influence the expression of the serotonin transporter (5-HTT). Studies have demonstrated that chronic administration of hederagenin significantly decreases the messenger RNA (mRNA) expression for 5-HTT. nih.gov By reducing the expression of this transporter, hederagenin likely inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.

Anti-Fibrotic Mechanisms

Hederagenin has demonstrated notable anti-fibrotic activity in various models, suggesting its potential for treating fibrotic diseases. In the context of diabetic nephropathy, hederagenin alleviates renal dysfunction and pathological damage by reducing the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin (FN), and Collagen-I. The mechanism involves the inhibition of Smad3 phosphorylation, which in turn reduces the expression of NOX4 and enhances GPX4 expression, ultimately mitigating ferroptosis-induced renal fibrosis.

Furthermore, in models of renal fibrosis induced by transforming growth factor (TGF)-β, hederagenin protects against fibrosis in fibroblast cells by targeting the muscarinic acetylcholine (B1216132) receptor. It also prevents renal cell fibrosis by decreasing elevated levels of fibronectin, collagen IV, and plasminogen activator inhibitor 1.

Anti-Metabolic Disorder Mechanisms

Hederagenin and its derivatives exhibit promising activities against metabolic disorders, including hyperglycemic and hyperlipidemic conditions. nih.govnih.gov In streptozotocin-induced diabetic rat models, hederagenin has been shown to reduce serum glucose levels. rsc.org The compound also possesses anti-hyperlipidemic properties. nih.govresearchgate.net Although the precise mechanisms for its anti-atherosclerotic effects are still under investigation, its ability to modulate lipid and glucose metabolism points to a therapeutic potential in managing metabolic diseases. nih.govukm.my

| Disorder | Effect of Hederagenin | Observed Mechanism/Outcome |

| Hyperglycemia | Anti-diabetic | Reduction of serum glucose levels in diabetic rat models. rsc.org |

| Hyperlipidemia | Anti-hyperlipidemic | Possesses lipid-lowering activity. nih.govukm.my |

| Atherosclerosis | Anti-atherosclerotic | Potential therapeutic effects are being explored. nih.govukm.my |

Other Pharmacological Activities

Beyond the aforementioned effects, hederagenin and its derivatives possess a broad spectrum of other pharmacological activities.

Anticomplementary Activity: Hederagenin exhibits potent in vitro anticomplementary activity by suppressing the classical pathway of the complement system, with an IC50 value of 160 μM. nih.govnih.gov The carboxylic group of the molecule is essential for this activity. nih.gov

Antimutagenic Activity: Hederagenin and its glycosides have shown significant antimutagenic properties. mdpi.comresearchgate.net They are effective against mutagens like aflatoxin B1, likely by preventing metabolic activation or scavenging electrophilic intermediates. thieme-connect.com The core structure of hederagenin is considered essential for this antimutagenic effect. thieme-connect.com Alpha-hederin, a saponin derivative, also demonstrates antimutagenic activity through both desmutagenic and bioantimutagenic mechanisms. nih.gov

| Activity | Mechanism/Observation | Key Finding |

| Anticomplementary | Suppression of the classical complement pathway. nih.govnih.gov | The carboxylic group is crucial for this effect. nih.gov |

| Antimutagenic | Prevents metabolic activation of mutagens or scavenges intermediates. thieme-connect.com | The hederagenin moiety is essential for the activity. thieme-connect.com |

Structure Activity Relationship Sar Studies of Hederagenin Methyl Ester Derivatives

Impact of Esterification at C-28 on Biological Activity

The conversion of the C-28 carboxyl group into an ester, such as a methyl ester, is a fundamental strategy in the medicinal chemistry of hederagenin (B1673034). nih.gov This modification has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. The esterification of the polar carboxyl group generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and interact with intracellular targets.

Research has consistently shown that derivatization at the C-28 position, through either esterification or amidation, can dramatically increase cytotoxicity against various cancer cell lines. nih.gov Some ester derivatives have been reported to be up to 30 times more active than the parent hederagenin molecule. nih.gov This enhancement is not solely due to increased lipophilicity but also relates to the specific interactions the ester moiety can form with biological targets. Studies comparing hederagenin glycosides with their corresponding methyl esters have found that cytotoxicity is a result of both the sugar portion and the nature of the genin's C-28 position (carboxylic acid vs. methyl ester). nih.gov The modification at C-28 is also crucial for reducing the hemolytic activity associated with the free polar carboxyl group, a significant drawback for the therapeutic development of saponins (B1172615). nih.gov

| Compound | Modification | Biological Activity Highlight | Reference |

|---|---|---|---|

| Hederagenin | Free carboxylic acid at C-28 | Moderate cytotoxicity (e.g., IC50 > 50 μM against A549 cells). nih.gov | nih.gov |